molecular formula C57H104O9 B585781 Tri[(16-hydroxy)oleoyl]glycerol CAS No. 1346606-52-7

Tri[(16-hydroxy)oleoyl]glycerol

Cat. No.: B585781
CAS No.: 1346606-52-7
M. Wt: 933.45
InChI Key: AHVSXRZCBLACAT-ZLUULJOASA-N
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Description

Overview of Triacylglycerol Diversity and Biological Significance

Triacylglycerols (TAGs), also known as triglycerides, are the primary form of energy storage in most eukaryotic organisms. chemicalbook.com They are esters derived from a single molecule of glycerol (B35011) and three fatty acid molecules. aocs.org The diversity of TAGs stems from the vast array of fatty acids that can be incorporated into their structure, varying in chain length, degree of saturation, and the presence of functional groups. epa.gov This structural variety gives rise to a wide range of physical properties, from solid fats to liquid oils. chemicalbook.com

Biologically, TAGs are crucial for survival, serving as a dense energy reserve that can be mobilized during periods of fasting or high energy demand. chemicalbook.com In animals, they are stored in adipose tissue, providing insulation and protection for vital organs. nih.gov In plants, TAGs are often concentrated in seeds and fruits, supplying the necessary energy for germination and early growth. researchgate.net Beyond their role in energy storage, TAGs are a source of essential fatty acids that the body cannot synthesize on its own and are precursors for various signaling molecules. chemicalbook.com

Classification and Structural Characteristics of Hydroxylated Fatty Acids and their Triacylglycerols

Hydroxylated fatty acids (HFAs) are a specific class of fatty acids characterized by the presence of one or more hydroxyl (-OH) groups along their carbon chain. nih.gov The position of this hydroxyl group is a key determinant of the molecule's chemical properties and biological function. HFAs can be classified based on the location of the hydroxyl group, such as alpha (α-), beta (β-), or omega (ω)-hydroxylation. asbmb.orgcymitquimica.com

When these hydroxylated fatty acids are incorporated into a triacylglycerol, they form hydroxylated triacylglycerols (hTAGs). The presence of the hydroxyl groups imparts a greater polarity to the TAG molecule compared to its non-hydroxylated counterparts. This increased polarity influences the physical properties of the resulting oil, such as viscosity and reactivity, making hTAGs valuable for various industrial applications, including the production of lubricants, polymers, and cosmetics. usda.govbohrium.com

For analytical purposes, particularly for gas chromatography (GC), fatty acids are often converted into their methyl esters. Hydroxylated fatty acid methyl esters (HFAMEs) are therefore the methylated form of HFAs. This derivatization process increases the volatility of the fatty acids, allowing them to be more easily analyzed by GC-mass spectrometry (MS). nih.govasm.org The analysis of HFAMEs is a standard method for determining the fatty acid profile of a lipid sample, including the identification and quantification of hydroxylated species. nih.govresearchgate.net To enhance their stability and improve chromatographic separation, HFAMEs are often further derivatized, for instance, by converting the hydroxyl groups into tert-butyldimethylsilyl (tBDMS) ethers. nih.gov

Positional isomerism is a critical concept in the study of hydroxylated triacylglycerols. The location of the hydroxyl group on the fatty acid chain significantly impacts the molecule's properties. A prime example of this is the comparison between Tri[(16-hydroxy)oleoyl]glycerol and its well-known isomer, Ricinolein.

Ricinolein is the primary constituent of castor oil and is the triacylglycerol of ricinoleic acid. wikipedia.org Ricinoleic acid is (9Z,12R)-12-hydroxyoctadec-9-enoic acid, meaning the hydroxyl group is located at the 12th carbon position of the 18-carbon chain of oleic acid. wikipedia.org

In contrast, this compound is the triacylglycerol of 16-hydroxyoleoyl acid. Here, the hydroxyl group is positioned at the 16th carbon, near the omega (ω) end of the fatty acid chain. This seemingly small difference in the position of the hydroxyl group—from the 12th to the 16th carbon—results in distinct chemical and physical properties for the two molecules and the oils they comprise. chemicalbook.comnih.gov

The table below provides a comparative overview of the structural features of this compound and Ricinolein.

FeatureThis compoundRicinolein (Triricinolein)
Underlying Hydroxylated Fatty Acid16-hydroxyoleic acidRicinoleic acid (12-hydroxyoleic acid)
Position of Hydroxyl Group on Oleic Acid BackboneCarbon 16Carbon 12
Chemical FormulaC57H104O9C57H104O9
Molecular Weight933.43 g/mol933.45 g/mol
Synonyms2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoateGlycerin triricinoleate, Glyceryl triricinoleate
CAS Number1346606-52-72540-54-7

Historical Perspectives on the Study of Hydroxylated Lipids

The study of lipids has a rich history, with foundational discoveries dating back to the 18th and 19th centuries. gerli.comnih.gov The isolation of glycerol by Scheele in 1779 and Chevreul's extensive work on fatty acids and saponification in the early 1800s were pivotal. gerli.com The first synthetic triglyceride, tributyrin, was created in 1844. wikipedia.org

The discovery of hydroxylated fatty acids came later. Ricinoleic acid, the component of the well-known castor oil, was one of the first to be identified. wikipedia.orgwikipedia.org The recognition of the diverse positions of hydroxyl groups and their impact on the properties of lipids has been a more recent area of investigation, spurred by advancements in analytical techniques like chromatography and mass spectrometry. These technologies have enabled the separation and identification of various positional isomers of hydroxylated fatty acids and their corresponding triacylglycerols. aocs.orgaocs.org

Current Gaps and Emerging Areas in Hydroxylated Triacylglycerol Research

Despite significant progress, there remain considerable gaps in our understanding of hydroxylated triacylglycerols. A major challenge is the efficient and selective synthesis of specific hTAG isomers. mdpi.com While some hydroxylated oils, like castor oil, are readily available from natural sources, the production of other specific hTAGs often requires complex and low-yield synthetic routes. bohrium.com

Emerging areas of research are focused on addressing these challenges. One promising avenue is the metabolic engineering of microorganisms and oilseed crops to produce tailored hydroxylated oils. usda.govmdpi.cominknowvation.com By introducing and optimizing the expression of specific hydroxylase and acyltransferase enzymes, researchers aim to create biological systems capable of synthesizing hTAGs with desired structures and properties. nih.govnih.gov

Another active area of research is the development of more advanced analytical methods for the characterization of complex mixtures of hTAGs. mdpi.comresearchgate.net Techniques such as multi-dimensional chromatography and advanced mass spectrometry are being employed to unravel the intricate composition of natural and synthetic hydroxylated oils. aocs.org Furthermore, there is a growing interest in the potential health benefits and biological roles of specific hydroxylated fatty acids and their triacylglycerols, moving beyond their industrial applications. mdpi.com

Properties

CAS No.

1346606-52-7

Molecular Formula

C57H104O9

Molecular Weight

933.45

IUPAC Name

2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate

InChI

InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9-

InChI Key

AHVSXRZCBLACAT-ZLUULJOASA-N

SMILES

CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O

Origin of Product

United States

Biological Occurrence, Distribution, and Physiological Context in Model Systems

Natural Sources and Organismal Distribution

Presence in Plant Lipidomes

Tri[(16-hydroxy)oleoyl]glycerol is a specialized triacylglycerol found in the lipid profiles of certain plants. It is particularly noted in species that produce hydroxy fatty acids (HFAs), which are fatty acids with a hydroxyl group attached to the carbon chain. These HFAs can be esterified to a glycerol (B35011) backbone to form triacylglycerols.

A key example of a plant that accumulates a similar HFA in its seed oil is castor bean (Ricinus communis), which is rich in ricinoleic acid (12-hydroxy-9-octadecenoic acid). While not identical to 16-hydroxy oleic acid, the metabolic pathways for HFA production and their incorporation into triacylglycerols are relevant. The transgenic expression of the castor hydroxylase in Arabidopsis thaliana results in the production of HFAs, although this can lead to low seed oil content, indicating that the native metabolic machinery of Arabidopsis is not optimized for handling these modified fatty acids. nih.govnih.gov

Research has demonstrated that the co-expression of specific acyltransferases from castor can significantly increase the accumulation of HFA-containing triacylglycerols, including tri-HFA TAGs, in transgenic plants. nih.gov This suggests that the presence and efficiency of these enzymes are critical for the synthesis of triacylglycerols like this compound.

The table below summarizes the occurrence of related hydroxy fatty acids in plant systems.

Plant SpeciesCompound ClassTissue/OrganSignificance
Ricinus communis (Castor Bean)Ricinoleic acid-containing TAGsSeed OilMajor natural source of hydroxy fatty acids in the form of triacylglycerols.
Arabidopsis thaliana (transgenic)Hydroxy-fatty acids (HFAs)Seed OilModel organism for studying the metabolic engineering of HFA production. nih.gov

Microbial Production and Metabolites (e.g., related Triolein (B1671897) production by Gibberella moniliformis)

The microbial kingdom also contains organisms capable of producing unique lipids. While direct microbial synthesis of this compound is not widely reported, the production of the related and more common triacylglycerol, triolein, has been documented in the endophytic fungus Gibberella moniliformis (also known as Fusarium verticillioides). nih.govkoreamed.orgmedscape.com This fungus, isolated from the medicinal herb adlay, was found to produce triolein in a rice medium under laboratory conditions. nih.govebi.ac.uk The concentration of triolein produced by G. moniliformis AH13 reached 2.536 ± 0.006 mg/g dry weight of the mycelium. nih.govebi.ac.uk

The identification of triolein was confirmed using high-performance liquid chromatography-evaporative light scattering detection (HPLC-ELSD) coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS). nih.govebi.ac.uk The ability of microbes like G. moniliformis to synthesize triacylglycerols such as triolein highlights their potential as biocatalysts for the production of various lipids. nih.govkoreamed.orgmedscape.com This metabolic capability could potentially be engineered to produce hydroxylated triacylglycerols.

Identification in Non-Human Biological Samples

The identification of specific triacylglycerol molecules like this compound in complex biological samples is a significant analytical challenge. However, advanced mass spectrometry techniques have made it possible to characterize complex lipid mixtures from various sources. acs.org

For instance, studies on horse adipose tissue, human plasma, and liver tissue have demonstrated the comprehensive qualification and quantification of triacylglycerols with specific fatty acid compositions. acs.org While these studies may not have specifically reported on this compound, the methodologies employed, such as electrospray ionization mass spectrometry (ESI-MS), are capable of identifying individual TAG molecular species. acs.org

In a study of RAW 264.7 cells, a mouse macrophage cell line, a combination of MS, MS/MS, and MS³ experiments on a linear ion trap mass spectrometer was used to unambiguously identify the components of a complex mixture of neutral lipids. acs.org This approach allows for the determination of the molecular weight and the specific fatty acyl groups of each TAG. More recently, nitrated triacylglycerols have been identified in biological samples like plasma and adipose tissue, further showcasing the capability to detect modified TAGs. csic.es

Subcellular Localization and Compartmentalization within Eukaryotic Cells

In eukaryotic cells, the synthesis and storage of triacylglycerols are highly compartmentalized processes. The final steps of triacylglycerol biosynthesis predominantly occur in the endoplasmic reticulum (ER). nih.govlibretexts.org From the ER, newly synthesized triacylglycerols are incorporated into cytosolic lipid droplets (LDs), which serve as the primary sites for neutral lipid storage. molbiolcell.org

Therefore, this compound, being a triacylglycerol, would be expected to be synthesized in the ER and subsequently stored in cytosolic lipid droplets. Studies on a liver triacylglycerol hydrolase (TGH), an enzyme involved in the mobilization of stored TG, have shown that it is localized to the ER and is also associated with isolated liver fat droplets. portlandpress.com Confocal microscopy has revealed that TGH-EGFP fusion proteins exhibit an ER localization pattern and are also found extensively surrounding cytosolic LDs. molbiolcell.org

In plant cells, such as spinach leaves, triacylglycerol biosynthesis has also been shown to be associated with oil bodies and intact chloroplasts. nih.gov The enzyme diacylglycerol acyltransferase, which catalyzes the final step of TAG synthesis, was found in these compartments. nih.gov

The subcellular localization of triacylglycerols can also be influenced by the metabolic state of the cell. In human skeletal muscle, for example, the accumulation of intramuscular triacylglycerol (IMTG) in different subcellular locations, such as near the sarcolemma and nucleus, has been linked to insulin (B600854) sensitivity. nih.gov

Quantitative Analysis of Endogenous Levels in Research Models

Quantification in in vitro Cellular Systems

The quantitative analysis of specific triacylglycerol species like this compound in in vitro cellular systems requires sensitive and specific analytical methods. Electrospray ionization mass spectrometry (ESI-MS) based methods are particularly well-suited for this purpose, offering the ability to quantify intact molecular species of triacylglycerols. nih.gov

While direct quantification of this compound in cell culture is not extensively documented in publicly available literature, the methodology for such an analysis is well-established. For example, a rapid and accurate ESI-MS based method has been developed for the quantification of acetyl-triacylglycerols (acetyl-TAGs), another type of modified TAG. nih.gov This method was sensitive enough to quantify the products of in vitro enzyme activity assays. nih.gov

The general workflow for quantifying a specific TAG in an in vitro system would involve:

Culturing the cells under appropriate conditions.

Extracting the total lipids from the cells.

Analyzing the lipid extract by a suitable method like ultra-performance supercritical fluid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPSFC-Q-TOF-MS) or high-temperature gas chromatography-mass spectrometry (HTGC-MS). nih.govacs.org

Using an appropriate internal standard for accurate quantification.

The table below outlines a hypothetical experimental setup for quantifying this compound in an in vitro model.

Experimental ComponentDescriptionRationale
Cell Model Genetically engineered yeast (Saccharomyces cerevisiae) expressing a plant-derived fatty acid hydroxylase and relevant acyltransferases.Provides a controlled system for producing the target lipid.
Lipid Extraction A standard method such as Folch or Bligh-Dyer extraction.To efficiently isolate the total lipid content from the yeast cells.
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).Offers high sensitivity and specificity for the detection and fragmentation of the target molecule, allowing for unambiguous identification and quantification. nih.gov
Quantification Method Stable isotope-labeled internal standard (e.g., a deuterated or ¹³C-labeled version of a similar triacylglycerol).To correct for variations in extraction efficiency and instrument response, ensuring accurate quantification. nih.gov

This type of quantitative analysis is crucial for understanding the metabolic pathways leading to the synthesis of this compound and for evaluating the success of metabolic engineering strategies aimed at its production.

Quantification in in vivo Non-Human Biological Matrices

The direct quantification of this compound in in vivo non-human biological matrices has not been extensively reported in publicly available scientific literature. However, valuable insights can be drawn from studies on the quantification of its constituent fatty acid, 16-hydroxyoleic acid, and its structurally similar analogue, 16-hydroxyeicosatetraenoic acid (16-HETE). These studies utilize advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to measure the levels of these hydroxy fatty acids in various animal models and tissues. The data from these studies provide a foundational understanding of the expected distribution and concentration ranges of such molecules in biological systems.

Research has demonstrated the presence and quantifiable levels of various long-chain hydroxy fatty acids in different non-human biological samples, including plasma, kidney, and brain tissue. These findings are critical for understanding the physiological and pathological roles of these lipids. For instance, studies have focused on the measurement of 3-hydroxy fatty acids in plasma and cultured cells to diagnose and understand genetic disorders of fatty acid oxidation. nih.gov Similarly, the quantification of HETEs, including 16-HETE, has been important in elucidating their roles in physiological processes like renal function and pathological conditions such as inflammation and cancer. caymanchem.comnih.govimrpress.com

The methodologies employed in these studies are highly sensitive and specific, often involving stable isotope dilution and selected ion monitoring to ensure accurate quantification. nih.gov For example, a fluorescent HPLC assay has been developed for the sensitive detection of 20-HETE and other P-450 metabolites of arachidonic acid in rat urine and kidney tissue. physiology.org Furthermore, chiral chromatography techniques have been used to separate and quantify different stereoisomers of HETEs, which can have distinct biological activities. nih.gov

The following tables summarize the research findings on the quantification of related hydroxy fatty acids in various non-human biological matrices, providing context for the potential analysis of this compound.

Table 1: Quantification of Hydroxy Fatty Acids in Rodent Models

CompoundBiological MatrixAnimal ModelConcentration/LevelAnalytical MethodReference
20-HETEKidneyRat3.1 ± 0.3 ng/mL (interstitial fluid)Fluorescent HPLC physiology.org
20-HETEKidneyRat1.8 ± 0.3 ng/g (cortical tissue)Fluorescent HPLC physiology.org
20-HETEBrainRat27 ± 3 ng/mL (microdialysis fluid)Fluorescent HPLC physiology.org
DiHETEsBrainRat39 ± 1 ng/mL (microdialysis fluid)Fluorescent HPLC physiology.org
8(R)-HETEWhole BloodMouse (Zymosan-stimulated)1.36 ± 0.2 ng/mLUHPLC-ECAPCI/HRMS nih.gov
8(S)-HETEWhole BloodMouse (Zymosan-stimulated)1.18 ± 0.2 ng/mLUHPLC-ECAPCI/HRMS nih.gov
9(R)-HETEWhole BloodMouse (Zymosan-stimulated)1.56 ± 0.2 ng/mL (transient)UHPLC-ECAPCI/HRMS nih.gov
9(R)-HETEWhole BloodMouse (Zymosan-stimulated)3.28 ± 0.4 ng/mL (at 24h)UHPLC-ECAPCI/HRMS nih.gov
9(S)-HETEWhole BloodMouse (Zymosan-stimulated)3.38 ± 0.5 ng/mL (at 24h)UHPLC-ECAPCI/HRMS nih.gov
11(S)-HETEWhole BloodMouse (Zymosan-stimulated)0.78 ± 0.09 ng/mLUHPLC-ECAPCI/HRMS nih.gov
12(R)-HETEWhole BloodMouse (Zymosan-stimulated)2.11 ± 0.2 ng/mLUHPLC-ECAPCI/HRMS nih.gov
20-HETEPlasmaMouse~120-fold increase after COX-2 inhibitor administrationNot Specified imrpress.com
3-hydroxy fatty acids (C6 to C18)Plasma and Fibroblastshadh (M/SCHAD) knockout mouseElevated levels compared to controlGC-MS nih.gov
HETE: Hydroxyeicosatetraenoic Acid, DiHETE: Dihydroxyeicosatetraenoic Acid, UHPLC-ECAPCI/HRMS: Ultra-High-Performance Liquid Chromatography-Electron Capture Atmospheric Pressure Chemical Ionization/High-Resolution Mass Spectrometry, GC-MS: Gas Chromatography-Mass Spectrometry, M/SCHAD: Medium-/short-chain L-3-hydroxyacyl-CoA dehydrogenase.

Table 2: General Methods for Lipid Quantification in Non-Human Biological Matrices

Analytical TechniqueApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of 3-hydroxy fatty acids in plasma and tissues. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)General lipidomics, including the analysis of fatty acid esters of hydroxy fatty acids. researchgate.net
Chiral Ultra-High-Performance Liquid Chromatography (UHPLC)Separation and quantification of HETE enantiomers in whole blood. nih.gov
Fluorescent High-Performance Liquid Chromatography (HPLC)Measurement of P-450 metabolites of arachidonic acid, such as 20-HETE. physiology.org
Tandem Mass Spectrometry (MS/MS)Identification and quantification of nitrated and nitroxidized triacylglycerols in biological samples. csic.es

While direct quantitative data for this compound remains elusive, the established methodologies and findings for related hydroxy fatty acids in non-human models provide a robust framework for future investigations into the quantification and biological role of this specific triglyceride.

Biosynthetic Pathways and Enzymatic Machinery

Precursor Substrate Availability and Metabolic Flux

The biosynthesis of Tri[(16-hydroxy)oleoyl]glycerol is fundamentally reliant on the Kennedy pathway, also known as the acyl-CoA dependent pathway. researchgate.netaocs.org This pathway sequentially builds the triacylglycerol molecule through the action of several key acyltransferases. The availability of the primary precursors, glycerol-3-phosphate and acyl-CoAs, and the efficiency of the enzymatic machinery dictate the metabolic flux towards the final product.

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity in Initial Esterification

The first committed step in triacylglycerol synthesis is the acylation of glycerol-3-phosphate (G3P) at the sn-1 position, a reaction catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT). agriculturejournals.czaocs.orgmdpi.comwikipedia.org This enzyme transfers an acyl group from an acyl-CoA molecule to G3P, forming lysophosphatidic acid (LPA). agriculturejournals.czmdpi.comtaylorandfrancis.com The activity of GPAT is a critical regulatory point, initiating the flow of substrates into the glycerolipid synthesis pathway. aocs.orgtaylorandfrancis.com In plants, there are multiple GPAT isoforms, some of which exhibit specificity for particular fatty acyl-CoAs, including hydroxylated ones. oup.comnih.gov For instance, certain Arabidopsis GPATs are essential for the incorporation of C16 and C18 ω-hydroxy fatty acids into cutin, a plant polyester (B1180765). oup.comnih.gov This suggests that specific GPAT isoforms may be involved in initiating the synthesis of hydroxylated triacylglycerols by incorporating a hydroxylated fatty acid in the first acylation step.

Acylglycerol-3-Phosphate Acyltransferase (AGPAT) Activity

Following the initial esterification, Acylglycerol-3-Phosphate Acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT), catalyzes the acylation of the sn-2 position of lysophosphatidic acid. aocs.orgnih.govnih.gov This reaction results in the formation of phosphatidic acid (PA). aocs.orgnih.gov Similar to GPAT, there are multiple AGPAT isoforms, and their substrate specificity can influence the final fatty acid composition of the triacylglycerol. nih.govnih.gov The efficient incorporation of hydroxylated fatty acids at the sn-2 position is a crucial step in the biosynthesis of compounds like this compound.

Phosphatidic Acid Phosphatase (PAP) Activity in Diacylglycerol Formation

The subsequent step involves the dephosphorylation of phosphatidic acid (PA) to yield diacylglycerol (DAG). This reaction is catalyzed by Phosphatidic Acid Phosphatase (PAP). agriculturejournals.czwikipedia.org The formation of DAG is a key branch point in lipid metabolism, as DAG can be utilized for the synthesis of various phospholipids (B1166683) or be directed towards triacylglycerol synthesis. wikipedia.org The activity of PAP enzymes is therefore crucial for providing the immediate precursor for the final acylation step in triacylglycerol formation.

Diacylglycerol Acyltransferase (DGAT) Isoforms and their Role in Terminal Triacylglycerol Synthesis

The final and committed step in the de novo synthesis of triacylglycerols is the acylation of the free hydroxyl group on diacylglycerol (DAG), a reaction catalyzed by Diacylglycerol Acyltransferase (DGAT). nih.govpnas.org This enzyme transfers a fatty acyl-CoA to DAG, forming a triacylglycerol. nih.govresearchgate.net

Two major families of DGAT enzymes, DGAT1 and DGAT2, have been identified, which share no sequence homology. nih.govoup.com Both enzymes are located in the endoplasmic reticulum, a major site for triacylglycerol synthesis. nih.gov Research has shown that DGAT enzymes, particularly from castor bean (Ricinus communis), are efficient at incorporating hydroxylated fatty acids into the sn-3 position of DAG. nih.gov The expression of specific DGAT isoforms is critical for achieving high levels of hydroxylated triacylglycerols in engineered plants. nih.gov In addition to the acyl-CoA-dependent DGAT, another enzyme, phospholipid:diacylglycerol acyltransferase (PDAT), can also synthesize triacylglycerols by transferring a fatty acid from a phospholipid to DAG. nih.gov The interplay between these different acyltransferases is vital for the efficient production of specialized triacylglycerols.

Hydroxylase Enzymes Involved in Fatty Acid Modification

The defining feature of this compound is the presence of a hydroxyl group on the oleic acid moieties. This modification is introduced by specific hydroxylase enzymes.

Characterization of Specific Desaturase/Hydroxylase Enzymes

Fatty acid hydroxylases are often evolutionarily related to fatty acid desaturases, enzymes that introduce double bonds into fatty acid chains. mdpi.comnih.gov In many cases, these enzymes are bifunctional or can be converted from one activity to the other with only a few amino acid substitutions. nih.govgoogle.com The hydroxylation of oleic acid typically occurs while it is esterified to phosphatidylcholine. nih.gov

Gene Expression and Regulation of Biosynthetic Enzymes

The production of this compound is contingent on the coordinated expression of genes encoding the necessary biosynthetic enzymes. The regulation of these genes is critical for controlling the timing and level of HFA and TAG accumulation.

Hydroxylase Gene Regulation: The initial and defining step, the hydroxylation of oleic acid at the ω-2 position (carbon 16), is likely catalyzed by a cytochrome P450-dependent fatty acid ω-hydroxylase. scholaris.ca In plants, members of the CYP86A and CYP704B2 subfamilies are known to perform ω-hydroxylation of C16 and C18 fatty acids, including oleic acid. scholaris.canih.govoup.com

CYP86A: Genes like CYP86A1 in Arabidopsis thaliana are key to the biosynthesis of ω-hydroxy acids for suberin, a protective polymer in roots. oup.com Their expression is often tissue-specific, for instance, being localized to the root endodermis. oup.com Studies in soybean have identified CYP86A37 and CYP86A38 as being highly expressed in root tissue and responsible for producing 18-hydroxy-oleic acid for suberin. scholaris.ca

CYP704B2: In rice, the CYP704B2 gene is specifically expressed in the tapetum and microspores during anther development. nih.gov Its expression is crucial for the synthesis of ω-hydroxylated fatty acids that are monomers for both anther cutin and pollen exine. nih.gov The expression of these hydroxylase genes is tightly controlled by transcription factors related to developmental processes. For example, in rice, the expression of CYP704B2 is regulated by transcription factors involved in anther and pollen development. frontiersin.org

Acyltransferase Gene Regulation: The expression of acyltransferase genes is also a key regulatory point. Transcription factors such as WRI1 (WRINKLED1) , FUS3 (FUSCA3) , and ABI3 (ABSCISIC ACID INSENSITIVE3) are known master regulators of fatty acid and TAG biosynthesis in plants. pagepress.orgfrontiersin.org These factors can influence the expression of genes involved in both fatty acid synthesis and the subsequent assembly of TAGs. pagepress.orgfrontiersin.org For instance, increased expression of WRI1 has been shown to elevate the accumulation of TAGs. frontiersin.org While these transcription factors regulate general TAG synthesis, their influence extends to the production of TAGs with unusual fatty acids when the necessary modifying enzymes (like hydroxylases) are present.

The expression of specific diacylglycerol acyltransferase (DGAT) isoforms is also critical. DGAT enzymes catalyze the final step of TAG synthesis. mdpi.com Studies have shown that DGAT2 isoforms often exhibit a preference for unusual fatty acids, including HFAs. mdpi.comnih.gov In castor bean (Ricinus communis), RcDGAT2 is highly expressed during seed development and is crucial for the efficient incorporation of ricinoleic acid (12-hydroxyoleic acid) into TAGs. nih.gov Similarly, the expression of specific phospholipid:diacylglycerol acyltransferase (PDAT) genes, which can also incorporate HFAs into TAG, is regulated during seed development. nih.govbmbreports.org

Table 1: Key Gene Families in this compound Biosynthesis

Gene FamilyEnzyme FunctionKnown Regulatory Aspects
CYP86A Fatty Acid ω-HydroxylaseTissue-specific expression (e.g., root endodermis), involved in suberin biosynthesis. scholaris.caoup.com
CYP704B2 Fatty Acid ω-HydroxylaseDevelopmentally regulated expression in reproductive tissues (anther, pollen). nih.govfrontiersin.org
DGAT2 Diacylglycerol AcyltransferasePreferential incorporation of unusual fatty acids; expression often peaks during seed filling. mdpi.comnih.gov
PDAT Phospholipid:Diacylglycerol AcyltransferaseAcyl-CoA independent TAG synthesis, can transfer HFAs from phospholipids to DAG. nih.govbmbreports.org
WRI1/FUS3 Transcription FactorsMaster regulators of fatty acid and TAG synthesis pathways. pagepress.orgfrontiersin.org

De Novo Synthesis Pathways

The de novo synthesis of TAGs occurs primarily through the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone. aocs.orglibretexts.org This pathway could potentially synthesize this compound directly if the acyltransferases involved can efficiently utilize 16-hydroxyoleoyl-CoA.

The key enzymatic steps are:

Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the first acylation, transferring an acyl group from acyl-CoA to the sn-1 position of G3P to form lysophosphatidic acid (LPA).

Lysophosphatidic Acid Acyltransferase (LPAT): LPAT adds a second acyl group to the sn-2 position of LPA, yielding phosphatidic acid (PA).

Phosphatidic Acid Phosphatase (PAP): PAP dephosphorylates PA to produce diacylglycerol (DAG).

Diacylglycerol Acyltransferase (DGAT): In the final step, DGAT transfers a third acyl group to the sn-3 position of DAG to form TAG. aocs.org

For the direct de novo synthesis of this compound, each of these acyltransferases (GPAT, LPAT, and DGAT) would need to recognize and utilize 16-hydroxyoleoyl-CoA as a substrate. However, the incorporation of unusual fatty acids, especially those with polar hydroxyl groups, can be inefficient via the standard Kennedy pathway. Many acyltransferases show selectivity against such modified fatty acids, which can disrupt membrane integrity if incorporated into phospholipids. bohrium.comnih.gov

While some specialized acyltransferases from plants that produce HFAs have been shown to handle these substrates, it is often the DGAT2 isoforms that display a pronounced specificity for HFA-containing DAGs and acyl-CoAs. nih.govcdnsciencepub.com Therefore, while theoretically possible, the complete synthesis of a tri-hydroxylated TAG solely through the de novo pathway is likely to be limited. This has led to the understanding that remodeling pathways are often more significant for the high accumulation of such specialized TAGs. bohrium.comnih.govoup.com

Table 2: Enzymes of the De Novo (Kennedy) Pathway for TAG Synthesis

EnzymeAbbreviationReaction Catalyzed
Glycerol-3-phosphate AcyltransferaseGPATsn-Glycerol-3-Phosphate + Acyl-CoA → Lysophosphatidic Acid + CoA
1-Acylglycerol-3-phosphate AcyltransferaseLPATLysophosphatidic Acid + Acyl-CoA → Phosphatidic Acid + CoA
Phosphatidic Acid PhosphatasePAPPhosphatidic Acid → Diacylglycerol + Pi
Diacylglycerol AcyltransferaseDGATDiacylglycerol + Acyl-CoA → Triacylglycerol + CoA

Remodeling Pathways and Acyl Group Exchange Mechanisms

Remodeling pathways are considered crucial for achieving high concentrations of unusual fatty acids, such as 16-hydroxyoleic acid, in TAGs. bohrium.comnih.govoup.com These pathways involve the modification of pre-synthesized lipids and the exchange of acyl groups, rather than building the entire TAG molecule from scratch with hydroxylated precursors.

The central player in this process is often phosphatidylcholine (PC) , a major membrane phospholipid. The hydroxylation of oleic acid itself is believed to occur while it is esterified to PC. nih.gov The key mechanisms in TAG remodeling include:

Hydroxylation on PC: Oleic acid is first incorporated into PC. A fatty acid hydroxylase (e.g., from the CYP86A or CYP704B2 family) then acts on the oleoyl (B10858665) group at the sn-2 position of PC to form 16-hydroxyoleoyl-PC. nih.gov

Acyl Editing: The newly synthesized 16-hydroxyoleic acid must be made available for TAG synthesis. This occurs through a process called acyl editing , where the hydroxylated fatty acid is removed from PC and enters the cytosolic acyl-CoA pool. This deacylation-reacylation cycle is mediated by enzymes such as lysophosphatidylcholine acyltransferase (LPCAT) operating in reverse or by phospholipases. oup.comnih.govnih.gov This generates 16-hydroxyoleoyl-CoA.

TAG Remodeling Cycle: Plants that accumulate high levels of HFAs, such as Physaria fendleri, utilize a TAG remodeling cycle. bohrium.comnih.govfrontiersin.org This process can be described as follows:

A standard TAG molecule (containing common fatty acids like oleic and linoleic acid) is initially synthesized via the Kennedy pathway.

A specific TAG lipase (B570770) removes one or more of the common fatty acids from the TAG backbone, producing DAG or monoacylglycerol (MAG) intermediates. nih.gov

These DAG/MAG intermediates are then re-acylated with 16-hydroxyoleoyl-CoA by a specialized DGAT , likely a DGAT2 isoform, which has a high affinity for HFA substrates. nih.govnih.gov This cycle can repeat, progressively replacing the common fatty acids with hydroxylated ones, leading to the accumulation of this compound.

Acyl-CoA Independent Acylation: An alternative mechanism for incorporating HFAs into TAG is catalyzed by phospholipid:diacylglycerol acyltransferase (PDAT) . nih.govaocs.org PDAT can directly transfer an acyl group from the sn-2 position of a phospholipid (like 16-hydroxyoleoyl-PC) to the sn-3 position of a DAG molecule, forming TAG without the need for an acyl-CoA intermediate. nih.govbmbreports.org Certain PDAT isoforms from HFA-producing plants have been shown to be efficient in this process. nih.gov

These remodeling and acyl exchange mechanisms effectively bypass the potential bottlenecks in the de novo Kennedy pathway, allowing for the targeted and high-level accumulation of specialized TAGs like this compound. nih.govbohrium.comnih.gov

Table 3: Enzymes Involved in Remodeling and Acyl Exchange Pathways

EnzymeAbbreviationFunction in HFA Incorporation
Cytochrome P450 Hydroxylasee.g., CYP86A, CYP704B2Hydroxylates oleoyl-PC to form 16-hydroxyoleoyl-PC. scholaris.canih.gov
Lysophosphatidylcholine AcyltransferaseLPCATMediates acyl editing, releasing 16-hydroxyoleic acid from PC into the acyl-CoA pool. nih.govnih.gov
TAG Lipase-Removes common fatty acids from a pre-formed TAG backbone. nih.govfrontiersin.org
Diacylglycerol Acyltransferase 2DGAT2Re-acylates DAG intermediates with 16-hydroxyoleoyl-CoA. mdpi.comnih.gov
Phospholipid:Diacylglycerol AcyltransferasePDATDirectly transfers 16-hydroxyoleic acid from PC to DAG. nih.govaocs.org

Chemical and Biocatalytic Synthesis Methodologies for Research Applications

Conventional Chemical Esterification Routes

Traditional chemical synthesis provides a direct route to Tri[(16-hydroxy)oleoyl]glycerol through the esterification of glycerol (B35011) with 16-hydroxyoleic acid. This approach, while effective, often requires stringent reaction conditions and can lead to challenges in controlling the final product's structure.

Acid-Catalyzed Esterification of Glycerol and Hydroxylated Fatty Acids

The direct esterification of glycerol with fatty acids, including hydroxylated fatty acids like 16-hydroxyoleic acid, is a fundamental and widely practiced method for producing triacylglycerols. frontiersin.orgnih.gov This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the fatty acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. frontiersin.org The process generally involves heating the reactants, often in the absence of a solvent, to drive the reaction towards the formation of mono-, di-, and triglycerides. frontiersin.orgnih.gov

However, conventional chemical routes that employ high temperatures and strong acid catalysts can lead to undesirable side products, discoloration, and malodorous compounds. scispace.com These harsh conditions may also cause corrosion of equipment and generate acidic waste. scispace.com For the synthesis of this compound, the presence of the secondary hydroxyl group on the oleic acid chain introduces additional complexity, as it can also participate in esterification reactions, potentially leading to the formation of estolides or other polymeric structures. scispace.com

The reaction between glycerol and oleic acid can be influenced by various parameters, including the molar ratio of the reactants. frontiersin.org For instance, using an excess of glycerol can favor the formation of mono- and di-oleates, while an excess of oleic acid can drive the reaction towards the production of triolein (B1671897). frontiersin.org In a study on the esterification of glycerol with oleic acid using a solid acid catalyst, it was found that at an equimolar ratio and 160°C, the major products were glycerol monooleate (GMO) and glycerol dioleate (GDO). nih.gov

Controlled Esterification Strategies for Positional Specificity

Achieving positional specificity, or regiospecificity, in the synthesis of triacylglycerols like this compound is a significant challenge in conventional chemical synthesis. The three hydroxyl groups of glycerol (sn-1, sn-2, and sn-3) have different reactivities, but controlling which hydroxyl group is esterified by a specific fatty acid is difficult without the use of protecting groups or specialized catalysts. cambridge.orgnih.gov In nature, the synthesis of triacylglycerols is precisely controlled by enzymes called acyltransferases, which direct fatty acids to specific positions on the glycerol backbone. cambridge.orgnih.govoup.com

In the absence of such enzymatic control, chemical esterification tends to produce a random distribution of fatty acids on the glycerol molecule. nih.govsciepub.com This results in a mixture of isomers, which can be difficult to separate and may not possess the desired physical or biological properties of a single, defined isomer. For instance, the specific positioning of a fatty acid at the sn-2 position can significantly impact its metabolic fate. libretexts.org

To overcome this lack of specificity, researchers have explored various strategies. One approach involves the use of protecting groups to block certain hydroxyl groups on the glycerol backbone, allowing for the selective esterification of the remaining free hydroxyls. After the desired esterification is complete, the protecting groups are removed. Another strategy is to start with a precursor that already has a defined stereochemistry, such as a 1,3-diglyceride, and then esterify the free sn-2 position. google.com These methods, while effective, add extra steps to the synthesis, increasing complexity and cost. The development of catalysts that can mimic the regiospecificity of enzymes remains an active area of research in chemical synthesis. rug.nl

Enzymatic Synthesis Approaches

Enzymatic methods offer a milder and more selective alternative to conventional chemical synthesis for producing this compound. Lipases, in particular, have emerged as powerful biocatalysts for this purpose, enabling reactions under ambient conditions and with high specificity, which minimizes the formation of unwanted byproducts. mdpi.com

Lipase-Catalyzed Esterification for Triacylglycerol Formation

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze not only the hydrolysis of triglycerides but also their synthesis through esterification and transesterification reactions. nih.govscielo.brbac-lac.gc.ca This dual functionality makes them highly suitable for the production of structured triacylglycerols, including those containing hydroxylated fatty acids. wur.nl The enzymatic synthesis of estolides, which are polyesters of fatty acids, has been successfully demonstrated using lipases, highlighting their potential for esterifying hydroxyl groups on fatty acid chains. scispace.commdpi.comnih.gov

The key advantages of using lipases include mild reaction conditions (lower temperatures and neutral pH), which prevent the degradation of sensitive substrates and products, and high selectivity (regio-, chemo-, and enantioselectivity), leading to purer products with well-defined structures. mdpi.comnih.govtennessee.edu Furthermore, the use of immobilized enzymes allows for easy separation from the reaction mixture and potential for reuse, making the process more cost-effective and environmentally friendly. nih.govgoogle.com

The synthesis of this compound via lipase-catalyzed esterification would involve the reaction between glycerol and 16-hydroxyoleic acid. The lipase (B570770) would facilitate the formation of ester bonds between the hydroxyl groups of glycerol and the carboxyl group of the fatty acid. The hydroxyl group on the fatty acid itself could also be a site for esterification, leading to the formation of estolide-containing triacylglycerols. The choice of lipase and reaction conditions is critical to control the extent of esterification and the final product composition. nih.gov

Selection and Immobilization of Biocatalysts (e.g., Candida antarctica lipase B)

The choice of lipase is a critical factor in the successful enzymatic synthesis of this compound. Different lipases exhibit varying degrees of substrate specificity and catalytic efficiency. Candida antarctica lipase B (CALB) is one of the most widely used and versatile lipases in biotechnology. nih.govd-nb.infoviamedica.pl It is known for its high activity and stability in organic solvents and its ability to catalyze a broad range of esterification and transesterification reactions. viamedica.pl CALB has been successfully used in the synthesis of various esters, including those involving phenolic acids and fatty alcohols. acs.org

Other lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, have also been investigated for the synthesis of acylglycerols and estolides. scispace.commdpi.com For instance, in a study on estolide synthesis, Novozym 435, which is an immobilized form of CALB, showed the best performance compared to Lipozyme RM-IM and Lipozyme TL-IM. scispace.comnih.gov

Table 1: Comparison of Lipases Used in Esterification Reactions

Lipase SourceCommon Commercial NameKey Characteristics
Candida antarctica BNovozym 435High versatility, activity, and stability in organic solvents. nih.govviamedica.pl
Rhizomucor mieheiLipozyme RM-IMOften used for interesterification and acidolysis. scispace.comscielo.br
Thermomyces lanuginosusLipozyme TL-IMShows good thermal stability. scispace.com
Pseudomonas fluorescens-Used in ultrasonication-assisted estolide synthesis. bohrium.com
Reaction Conditions Optimization: Solvent Systems, Temperature, Substrate Molar Ratios

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in lipase-catalyzed synthesis. Key parameters that need to be controlled include the solvent system, temperature, and the molar ratio of substrates.

Solvent Systems: The choice of solvent can significantly impact lipase activity and the solubility of substrates and products. nih.gov While some reactions are performed in organic solvents like hexane, solvent-free systems are often preferred to reduce costs and environmental impact. nih.govgoogle.com In solvent-free systems, one of the substrates, typically glycerol, can act as the reaction medium. nih.gov The presence of water, a byproduct of esterification, can negatively affect the reaction equilibrium and lipase activity; therefore, methods for water removal, such as the use of molecular sieves or vacuum, are often employed to drive the reaction towards product formation. scispace.comnih.gov

Temperature: Temperature affects both the reaction rate and the stability of the lipase. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. acs.orgorientjchem.org The optimal temperature for lipase-catalyzed reactions is typically in the range of 40-80°C. nih.govmdpi.com For instance, in the synthesis of octyl hydroxyphenylpropionate using Novozym 435, the optimal temperature was found to be around 53°C. acs.org

Substrate Molar Ratios: The molar ratio of the fatty acid to glycerol is a critical parameter that influences the product distribution (mono-, di-, and triacylglycerols). nih.govosti.gov An excess of glycerol generally favors the formation of monoacylglycerols, while an excess of the fatty acid can lead to a higher yield of triacylglycerols. frontiersin.orgmdpi.com The optimal molar ratio needs to be determined experimentally for each specific reaction system. For example, in the enzymatic esterification of palmitic acid and glycerol, a 2:1 molar ratio of fatty acid to glycerol resulted in the highest content of 1,3-dipalmitoylglycerol. mdpi.com

Table 2: Summary of Optimized Conditions for Lipase-Catalyzed Esterification

ParameterOptimized Range/ValueRationale
Solvent Solvent-free or non-polar organic solvent (e.g., hexane)Reduces cost and environmental impact; improves substrate solubility. nih.govgoogle.comnih.gov
Temperature 40 - 80 °CBalances reaction rate and enzyme stability. nih.govacs.orgmdpi.com
Substrate Molar Ratio (Fatty Acid:Glycerol) Varies (e.g., 1:1 to 5:1)Controls the distribution of mono-, di-, and triacylglycerols. frontiersin.orgmdpi.com
Water Removal Molecular sieves or vacuumShifts the reaction equilibrium towards product formation. scispace.comnih.gov
Enzyme Concentration Typically 1-10% (w/w of substrates)Affects the reaction rate. orientjchem.orgosti.gov

Transesterification and Interesterification Reactions

Transesterification and interesterification are pivotal enzymatic reactions for modifying fats and oils to create structured lipids like this compound. These reactions involve the exchange of acyl groups within or between lipid molecules, catalyzed by lipases under mild conditions. mdpi.comnih.gov This biocatalytic approach is preferred over traditional chemical methods, which often require harsh conditions leading to undesirable byproducts and discoloration. nih.govscispace.com

Enzymatic synthesis of estolides, which are polyesters formed from hydroxy fatty acids, can be achieved directly from oils rich in these fatty acids, such as castor oil. mdpi.com For instance, lipase A from Candida antarctica (CALA) can directly convert castor oil into an estolide mixture through transesterification, offering a greener alternative to methods that require prior hydrolysis of the oil. mdpi.com Lipases are also capable of catalyzing interesterification, which is the exchange of fatty acyl groups between two different triacylglycerol (TAG) molecules. nih.gov

The choice of lipase is critical as it influences the reaction's efficiency and the profile of the resulting products. Lipases such as Novozym 435 (immobilized Candida antarctica lipase B), Lipozyme RM-IM (from Rhizomucor miehei), and Lipozyme TL-IM (from Thermomyces lanuginosus) have been successfully used in the synthesis of estolides from oleic acid and methyl ricinoleate (B1264116) in solvent-free systems. nih.govscispace.com

Acidolysis and Alcoholysis in Structured Lipid Synthesis

Acidolysis and alcoholysis are specific types of transesterification reactions crucial for producing structured triacylglycerols (STAGs). mdpi.comnih.gov

Acidolysis involves the exchange of an acyl group between an ester (the triacylglycerol) and a free fatty acid. nih.gov This method is widely used to incorporate specific fatty acids, such as medium-chain fatty acids, into a triacylglycerol backbone. For example, the acidolysis of cottonseed oil with capric acid, catalyzed by Lipozyme RM IM, has been optimized to produce medium-long-medium (MLM) type dietary triacylglycerols. mdpi.com In the synthesis of STAGs containing docosahexaenoic acid (DHA), lipase PS-30 from Pseudomonas sp. was found to be effective in incorporating capric acid into DHA-rich single-cell oil. nih.gov The reaction conditions, including substrate molar ratio, enzyme concentration, temperature, and water content, are carefully controlled to maximize the incorporation of the desired fatty acid, primarily at the sn-1 and sn-3 positions of the glycerol backbone. mdpi.comnih.gov

Alcoholysis is the exchange of an alkoxy group between an ester and an alcohol. nih.gov When glycerol is the alcohol, the reaction is termed glycerolysis. This process can be used as a preliminary step in the synthesis of complex TAGs. For instance, the enzymatic ethanolysis of an arachidonic acid (ARA)-rich oil can produce sn-2 monoacylglycerols (sn-2 MAGs), which are then used as substrates for the synthesis of structured TAGs. mdpi.comresearchgate.net

The table below summarizes lipase screening for acidolysis.

Lipase SourceEfficacy in AcidolysisReference
Pseudomonas sp. (Lipase PS-30)Most effective for incorporating capric acid into DHASCO nih.gov
Rhizomucor miehei (Lipozyme RM IM)Chosen for its selectivity and efficiency in dietary triacylglycerol synthesis mdpi.com
Candida antarctica (Lipase A)Prefers transesterification over hydrolysis for estolide synthesis from castor oil mdpi.com

Multi-step Enzymatic Processes for Complex Triacylglycerols

The synthesis of complex triacylglycerols often requires multi-step enzymatic processes to achieve the desired structure and purity. mdpi.commdpi.com These strategies overcome the limitations of single-step reactions, allowing for the creation of highly specific lipid molecules.

A common multi-step approach involves:

Production of a specific mono- or diacylglycerol: This is often achieved through alcoholysis (e.g., ethanolysis) catalyzed by a lipase to produce sn-2 monoacylglycerols (sn-2 MAGs) from a starting oil. mdpi.comresearchgate.net For example, Novozym 435 has been used for the ethanolysis of an arachidonic acid-rich oil to yield sn-2 MAGs. mdpi.com

Esterification: The resulting MAG is then esterified with specific fatty acids or fatty acid ethyl esters (FAEEs) to form the target structured triacylglycerol (STAG). mdpi.comresearchgate.net Lipases from Rhizopus oryzae have shown good results in esterifying sn-2 MAGs with medium-chain fatty acids. researchgate.net

Another multi-step strategy focuses on purification. An initial lipase-catalyzed esterification of glycerol and a fatty acid produces a mixture of tri-, di-, and monoacylglycerols. mdpi.com A subsequent step employs a specific mono- and di-acylglycerol lipase to hydrolyze the unwanted lower glycerides back into free fatty acids. mdpi.com This significantly increases the purity of the final TAG product. mdpi.com

Furthermore, a three-enzyme process has been suggested for estolide synthesis. It starts with a lipase like Candida antarctica lipase A (CALA) for transesterification, followed by the addition of Thermomyces lanuginosus lipase (TLL) to hydrolyze attached glycerol, and finally, Candida antarctica lipase B (CALB) is used to esterify remaining carboxylic acids to reduce the acid value of the product. mdpi.com

Purification and Isolation Techniques for Synthetic Products

Following synthesis, the target compound, this compound, must be purified from the reaction mixture, which may contain unreacted starting materials, byproducts like free fatty acids, and lower glycerides (mono- and diacylglycerols).

Molecular Distillation: This technique is highly effective for separating triacylglycerols from more volatile components like free fatty acids and lower glycerides. mdpi.com It is performed under high vacuum and at elevated temperatures. A multi-stage molecular distillation process can be employed for high-purity products. For instance, a primary distillation at 110-115°C can remove fatty acids, followed by a secondary distillation at a higher temperature (e.g., 165°C) to separate the target TAGs from mono- and diglycerides. google.com

Chromatography: Silver resin chromatography is a specialized technique used to separate triglycerides based on the degree of unsaturation of their fatty acid chains. researchgate.net This method can effectively separate the desired triglyceride from reaction byproducts. researchgate.net Column chromatography using silica (B1680970) gel is also a standard method for purifying synthetic triacylglycerols. rug.nl

Solvent Extraction and Crystallization: Multi-step solvent extraction using a sequence of solvents like acetonitrile (B52724), water, hexane, chloroform, and ethanol (B145695) can be used to isolate monoacylglycerols, which are intermediates in some synthetic pathways. mdpi.comresearchgate.net Low-temperature crystallization in a solvent such as acetonitrile can further purify these intermediates before the subsequent reaction step. mdpi.comresearchgate.net

The table below outlines common purification techniques.

Purification Technique Principle of Separation Typical Application Reference
Molecular Distillation Separation based on volatility under high vacuum. Removing FFAs, MAGs, and DAGs from TAGs. mdpi.comgoogle.com
Silver Resin Chromatography Separation based on the degree of unsaturation. Isolating specific unsaturated TG mixtures. researchgate.net
Low-Temperature Crystallization Separation based on differential solubility at low temperatures. Purifying intermediate products like MAGs. mdpi.comresearchgate.net

Synthesis of Isotopically Labeled this compound for Tracer Studies

Isotopically labeled compounds are indispensable tools for metabolic research, allowing scientists to trace the fate of molecules in biological systems. The synthesis of isotopically labeled this compound, likely involving precursors like [¹³C]-glycerol, is crucial for studying its metabolism and its role as a potential intracellular reservoir for biologically active lipids. lakeheadu.cacuni.cz

The synthesis would follow the general principles of esterification, but with isotopically labeled starting materials. For example, stable isotope labeling experiments can be performed using an incubation buffer containing substrates like [¹³C]-glycerol. lakeheadu.ca The synthesis of the fatty acid esters of hydroxy fatty acids (FAHFA) subunits and their subsequent esterification to a labeled glycerol backbone would yield the desired labeled triacylglycerol estolide. nih.gov

The analytical methods for these studies must be optimized to detect and quantify the labeled metabolites. Liquid chromatography-mass spectrometry (LC-MS) methods are tailored to analyze metabolites labeled with ¹³C and ²H isotopic tracers in both in vitro and in vivo models. cuni.cz Characterization of synthetic triacylglycerol estolide standards by nanoelectrospray tandem mass spectrometry is essential to create a reference for their unambiguous identification in biological samples. nih.gov

Enzymatic Hydrolysis and Metabolic Fate at the Cellular and Molecular Level

Lipase-Mediated Catabolism of Tri[(16-hydroxy)oleoyl]glycerol

The breakdown of this compound is initiated by the action of several key lipases, each with distinct roles and specificities. This process, known as lipolysis, primarily occurs in the cytosol via neutral lipolysis or in lysosomes through acidic lipolysis. pnas.org Neutral lipolysis involves a cascade of enzymes, principally Adipose Triglyceride Lipase (B570770) (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL), which sequentially hydrolyze the triacylglycerol into free fatty acids and a glycerol (B35011) backbone. pnas.orgmetwarebio.com

Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), is the rate-limiting enzyme for the initial step of TAG hydrolysis in adipose and non-adipose tissues. pnas.orgmetwarebio.comabcam.com It catalyzes the cleavage of the first fatty acid from the glycerol backbone, yielding a diacylglycerol (DAG) and a free fatty acid. pnas.org

Recent research has illuminated ATGL's role in the metabolism of complex triglycerides, including those containing fatty acid esters of hydroxy fatty acids (FAHFAs), known as TAG estolides. pnas.org this compound represents a simpler, non-esterified hydroxylated TAG. Studies on TAG estolides show that ATGL, particularly when co-activated by the protein CGI-58 (Comparative Gene Identification-58), efficiently hydrolyzes the ester bond linking the hydroxylated fatty acid to the glycerol backbone. pnas.org This suggests ATGL is a key player in releasing 16-hydroxyoleic acid from the this compound structure.

ATGL also exhibits transacylase activity, where it can transfer a fatty acid from a triglyceride or diglyceride to a hydroxy fatty acid, forming FAHFAs. researchgate.netnih.govbiorxiv.org This biosynthetic function demonstrates a paradigm shift from its well-known role as a purely catabolic lipase. researchgate.netnih.gov For this compound, ATGL's primary hydrolytic activity is expected to release the 16-hydroxyoleoyl moieties. pnas.org

Hormone-Sensitive Lipase (HSL) is a multifunctional enzyme that plays a crucial role in the lipolytic cascade, primarily by hydrolyzing DAGs produced by ATGL into monoacylglycerols (MAGs) and free fatty acids. metwarebio.comwikipedia.orgnih.gov While ATGL has a higher affinity for TAGs, HSL exhibits significantly greater activity towards DAGs. wikipedia.orgnih.gov HSL can also hydrolyze TAGs, cholesteryl esters, and retinyl esters. nih.govfao.org

In the context of hydroxylated TAGs like TAG estolides, HSL's role is distinct from ATGL's. While ATGL is more proficient at cleaving the bond between the glycerol backbone and the FAHFA, HSL is a more potent hydrolase for the internal estolide bond that links the fatty acid to the hydroxy fatty acid. pnas.org For a non-estolide substrate like this compound, HSL's activity would be directed at the ester linkages on the glycerol backbone. Its hydrolytic activity on the FAHFA-glycerol bond is considerably lower compared to ATGL co-activated by CGI-58. pnas.org HSL is hormonally regulated, with its activity increasing in response to catecholamines and ACTH and being inhibited by insulin (B600854). wikipedia.org

Beyond the canonical cytosolic lipolysis pathway, triglycerides can also be degraded within lysosomes by Lysosomal Acid Lipase (LAL). cellapplications.commhmedical.com LAL is a hydrolase that functions in the acidic environment of the lysosome to break down endocytosed lipoproteins, hydrolyzing both triglycerides and cholesteryl esters. cellapplications.comorpha.net A deficiency in LAL leads to the accumulation of these lipids in various tissues, resulting in diseases such as Wolman disease and Cholesteryl Ester Storage Disease (CESD). mhmedical.comnih.govscielo.br This highlights its critical role in cellular lipid homeostasis. mhmedical.com It is plausible that this compound, if taken up by cells through endocytic pathways, would be targeted to the lysosome for degradation by LAL.

The cholesterol released by LAL activity contributes to the regulation of intracellular cholesterol metabolism by suppressing HMG-CoA reductase activity, stimulating its own esterification, and downregulating the expression of LDL receptors. cellapplications.com

The enzymatic hydrolysis of triglycerides, which occurs at an oil-water interface, is a complex process. researchgate.net The reaction proceeds stepwise, producing DAG, MAG, and finally glycerol, with a fatty acid released at each step. ui.ac.id Kinetic models have been developed to describe this process, with the Ping Pong Bi Bi mechanism being frequently proposed for lipase-catalyzed hydrolysis. ui.ac.idnih.govrsc.orgelsevierpure.com

In the Ping Pong Bi Bi mechanism for triglyceride hydrolysis:

The enzyme (E) binds to the first substrate (S1), which is a fatty acid residue of the triglyceride.

The first product (P1), a diglyceride, is released, leaving an acylated enzyme intermediate (E-Acyl).

The acylated enzyme then binds to the second substrate (S2), which is water.

The second product (P2), a free fatty acid, is released, regenerating the free enzyme (E). ui.ac.id

Regioselectivity of Lipase Action on Hydroxylated Triacylglycerols

Lipases exhibit regioselectivity, meaning they preferentially hydrolyze ester bonds at specific positions on the glycerol backbone. researchgate.netjmbfs.orgencyclopedia.pub They are generally classified as:

sn-1,3 specific : These lipases act on the primary ester bonds at the sn-1 and sn-3 positions, such as lipases from Rhizomucor miehei and Rhizopus oryzae. researchgate.netjmbfs.org

sn-2 specific : These are less common and act on the secondary ester bond.

Non-specific : These lipases randomly hydrolyze all three ester positions, like those from Candida rugosa. scispace.comjmbfs.org

The regioselectivity of the key lipases in TAG catabolism has been studied extensively. HSL is known to hydrolyze TAGs at the sn-1 and sn-3 positions. pnas.org ATGL, however, shows unique regioselectivity. When activated by its co-factor CGI-58, ATGL hydrolyzes ester bonds at both the sn-1 and sn-2 positions of the triglyceride. pnas.org This distinct preference was also observed with TAG estolide substrates, where ATGL+CGI-58 cleaved both sn-1/3 and sn-2 FAHFA-glycerol ester bonds. pnas.org This broad specificity ensures that ATGL can initiate the breakdown of a wide variety of TAG structures, including hydroxylated ones like this compound, regardless of the initial acylation pattern.

Formation and Further Metabolism of Intermediate Acylglycerols (Di- and Monoacylglycerols) and Free Hydroxylated Fatty Acids

The stepwise hydrolysis of this compound by lipases generates a series of metabolic intermediates. The initial action of ATGL yields di[(16-hydroxy)oleoyl]glycerol and a molecule of free 16-hydroxyoleic acid. pnas.org Subsequently, HSL acts on the diacylglycerol to produce mono[(16-hydroxy)oleoyl]glycerol and another molecule of 16-hydroxyoleic acid. wikipedia.org The final hydrolysis step, carried out by monoglyceride lipase (MGL), releases the last 16-hydroxyoleic acid and the glycerol backbone. pnas.org

The metabolic fate of these products is varied:

Glycerol : The glycerol backbone enters glycolysis or gluconeogenesis after being converted to glycerol-3-phosphate. nih.govwikipedia.org

Intermediate Acylglycerols : The di- and mono-acylglycerol intermediates can be re-esterified back into TAGs or used in the synthesis of other lipids like phospholipids (B1166683). nih.gov

Free 16-Hydroxyoleic Acid : This hydroxylated fatty acid can undergo several metabolic transformations. It can be activated to its acyl-CoA form (16-hydroxyoleoyl-CoA) by acyl-CoA synthetases. wikipedia.org This activated form can then be:

Incorporated into other lipids : Hydroxylated fatty acids can be esterified into other lipid classes, such as phospholipids and TAGs, altering membrane properties and lipid signaling. nih.govmdpi.com

Undergo further oxidation : Fatty acids are typically broken down via beta-oxidation in the mitochondria to produce acetyl-CoA for energy. nih.govnih.govmdpi.com Hydroxylated fatty acids may follow alternative oxidative pathways. Omega-oxidation, which occurs in the endoplasmic reticulum, is a pathway that hydroxylates fatty acids at the terminal (omega) carbon, converting them into dicarboxylic acids to increase water solubility for excretion. nih.gov The pre-existing hydroxyl group on 16-hydroxyoleic acid might influence its entry and processing through these standard catabolic pathways.

The metabolism of hydroxylated fatty acids is an area of active research, as these molecules can act as signaling lipids with diverse biological functions. researchgate.netnih.govnih.gov

Intracellular Trafficking and Utilization of Hydrolysis Products

Following the enzymatic hydrolysis of this compound, the resulting products, primarily 16-hydroxyoleic acid and glycerol, are transported into non-adipose cells and directed towards various metabolic pathways. The intracellular journey of these molecules is a highly regulated process involving specific transport proteins and enzymatic conversions.

Long-chain fatty acids (LCFAs), including 16-hydroxyoleic acid, traverse the plasma membrane through both passive diffusion and protein-mediated transport. nih.gov Key proteins involved in the cellular uptake of LCFAs include fatty acid transport proteins (FATPs) and fatty acid translocase (FAT/CD36). Once inside the cell, these fatty acids are rapidly esterified to coenzyme A (CoA) to form acyl-CoA esters, a crucial activation step that prevents their efflux and primes them for metabolic processing. nih.govatamanchemicals.com This reaction is catalyzed by acyl-CoA synthetases.

The resulting 16-hydroxyoleoyl-CoA can then be shuttled by fatty acid-binding proteins (FABPs) through the cytoplasm to various organelles for further metabolism. nih.govnih.gov The primary destinations for fatty acyl-CoAs are the mitochondria for β-oxidation and the endoplasmic reticulum for incorporation into complex lipids. nih.gov The transport of long-chain acyl-CoAs into the mitochondrial matrix is a rate-limiting step and is facilitated by the carnitine shuttle system, which involves carnitine palmitoyltransferase I (CPT-I), carnitine-acylcarnitine translocase, and carnitine palmitoyltransferase II (CPT-II). utah.edunih.gov While the β-oxidation of standard fatty acids is well-documented, the presence of a hydroxyl group on 16-hydroxyoleic acid may influence its processing, potentially requiring additional enzymatic steps or leading to alternative metabolic fates. plos.org Research on a similar compound, 2-hydroxyoleic acid, indicates that hydroxylation can impair degradation through the beta-oxidation pathway. plos.org

The glycerol backbone, released during the initial hydrolysis, is readily absorbed by cells. In the liver and other tissues possessing glycerol kinase, glycerol is phosphorylated to glycerol-3-phosphate. frontiersin.org Glycerol-3-phosphate is a key intermediate that can enter the glycolytic pathway at the level of dihydroxyacetone phosphate (B84403) (DHAP) to be used for energy production or can serve as the backbone for the synthesis of new triglycerides and phospholipids. atamanchemicals.comfrontiersin.org Studies have shown that glyceroneogenesis, the synthesis of the glycerol moiety from precursors like pyruvate, is a significant contributor to triacylglycerol synthesis, highlighting the importance of glycerol metabolism in lipid homeostasis. nih.gov

Role in Lipid Droplet Dynamics and Homeostasis (in non-adipose tissues)

Lipid droplets (LDs) are dynamic organelles found in virtually all eukaryotic cells, serving as central hubs for the storage and mobilization of neutral lipids, primarily triacylglycerols and sterol esters. wikipedia.orgnih.gov In non-adipose tissues, such as the liver, skeletal muscle, and heart, LDs play a crucial role in buffering against lipotoxicity by sequestering excess fatty acids that would otherwise be detrimental to cellular function. wikipedia.orgnih.gov The accumulation of lipid intermediates like diacylglycerol and acyl-CoA can impair insulin signaling and lead to cellular dysfunction. nih.gov

The hydrolysis products of this compound, particularly 16-hydroxyoleic acid, can influence LD dynamics. When cellular energy requirements are met, excess fatty acids are re-esterified into triacylglycerols and stored within LDs. nih.gov This process of LD formation and expansion is critical for maintaining lipid homeostasis. The enzymes diacylglycerol acyltransferase 1 (DGAT1) and DGAT2 are key players in the final step of triacylglycerol synthesis. ijbs.com DGAT1 appears to preferentially utilize exogenous fatty acids, suggesting it would be involved in the esterification of imported 16-hydroxyoleic acid into LDs. ijbs.com

The table below summarizes the key enzymes and proteins involved in the metabolic fate of the hydrolysis products of this compound and their role in lipid droplet dynamics.

Protein/EnzymeFunctionCellular LocationRelevance to Hydrolysis Products
Fatty Acid Transport Proteins (FATPs) Mediate the uptake of long-chain fatty acids across the plasma membrane. nih.govPlasma MembraneFacilitate the entry of 16-hydroxyoleic acid into the cell.
Acyl-CoA Synthetases Activate fatty acids by converting them to their CoA esters. nih.govatamanchemicals.comCytoplasm, ER, MitochondriaConvert 16-hydroxyoleic acid to 16-hydroxyoleoyl-CoA for subsequent metabolism.
Fatty Acid-Binding Proteins (FABPs) Facilitate the intracellular transport of fatty acids and their CoA esters. nih.govnih.govCytoplasmShuttle 16-hydroxyoleoyl-CoA to mitochondria and the endoplasmic reticulum.
Carnitine Palmitoyltransferase I (CPT-I) Catalyzes the rate-limiting step in the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. utah.edunih.govOuter Mitochondrial MembraneMediates the entry of 16-hydroxyoleoyl-CoA into the mitochondria.
Glycerol Kinase Phosphorylates glycerol to glycerol-3-phosphate. frontiersin.orgCytoplasmTraps glycerol within the cell and prepares it for entry into glycolysis or triglyceride synthesis.
Diacylglycerol Acyltransferase (DGAT) Catalyzes the final step in triglyceride synthesis. ijbs.comEndoplasmic ReticulumEsterifies 16-hydroxyoleic acid (as acyl-CoA) into triglycerides for storage in lipid droplets.
Adipose Triglyceride Lipase (ATGL) Initiates the hydrolysis of triglycerides stored in lipid droplets. nih.govgerli.comLipid Droplet SurfaceMobilizes stored fatty acids, potentially including 16-hydroxyoleic acid, from lipid droplets.

Molecular Interactions and Functional Implications in Biological Systems Non Clinical Focus

Interactions with Lipases and Esterases: Substrate Specificity and Enzyme Kinetics

The metabolism of Tri[(16-hydroxy)oleoyl]glycerol is primarily initiated by the action of lipases and esterases, enzymes that catalyze the hydrolysis of ester bonds in triglycerides. nottingham.ac.ukconicet.gov.ar This process breaks down the molecule into glycerol (B35011) and its constituent fatty acids, in this case, 16-hydroxy-oleic acid. nottingham.ac.ukyoutube.com The specificity and efficiency of this hydrolysis are dictated by the enzyme's structure and the unique features of the substrate.

Lipases and esterases are distinguished by their substrate preferences; lipases act on water-insoluble long-chain triacylglycerols, while esterases typically hydrolyze water-soluble esters with short acyl chains. nih.gov The interaction occurs at the lipid-water interface, where factors like the enzyme's "lid" domain—a structural feature that controls access to the active site—play a crucial role. nih.govnih.gov The presence of this lid can influence binding to triacylglycerols and is a common feature of many lipases. nih.gov

The substrate specificity of lipases can be highly precise. For instance, the lipase (B570770) from the mold Geotrichum candidum shows a strong preference for hydrolyzing esters of long-chain unsaturated fatty acids that have a double bond at the ∆9 position, a characteristic of the oleic acid components of this compound. nottingham.ac.uk Furthermore, lipases exhibit stereoselectivity, preferentially hydrolyzing ester bonds at specific positions on the glycerol backbone (sn-1, sn-2, or sn-3). nih.govresearchgate.net Studies on the related molecule triolein (B1671897) have shown that lipases from Rhizomucor miehei and recombinant dog gastric lipase preferentially hydrolyze the sn-1 and sn-3 positions, respectively, while porcine pancreatic lipase shows no such stereospecificity. researchgate.net

The hydroxyl group at the 16th carbon position of each fatty acid chain in this compound introduces a polar moiety to the otherwise nonpolar acyl chain. This structural feature could influence its interaction with the active site of lipases, potentially affecting the rate of hydrolysis compared to its non-hydroxylated counterpart, triolein. Research on glyceryl esters modified with other functional groups has shown that such substitutions can significantly alter their susceptibility to lipase-mediated hydrolysis. mdpi.com While specific kinetic data for this compound is not extensively documented, the general kinetic parameters for lipase activity are well-established.

Table 1: General Kinetic Parameters for Lipase-Catalyzed Reactions This table presents illustrative data for typical lipase kinetics, as specific values for this compound are not widely available.

Enzyme TypeTypical SubstrateApparent KmNotes on Specificity
Pancreatic LipaseLong-chain TriglyceridesLow mM rangeRequires colipase for optimal activity at interfaces. nottingham.ac.uk
Hormone-Sensitive LipaseTri-, Di-, and MonoacylglycerolsVaries with substrateActive on a broad range of acylglycerols and other esters. nih.gov
Geotrichum candidum LipaseEsters of ∆9 unsaturated fatty acidsSubstrate-dependentHigh specificity for fatty acids like oleic acid. nottingham.ac.uk

Integration into Cellular Membranes and Lipid Bilayer Dynamics

While this compound is primarily a storage lipid, its hydrolysis products, particularly 16-hydroxy-oleic acid, can be incorporated into cellular membranes. The fatty acid composition of membrane phospholipids (B1166683) is a critical determinant of the biophysical properties of the lipid bilayer, including its fluidity, thickness, and the formation of specialized domains like lipid rafts. researchgate.net

The introduction of 16-hydroxy-oleic acid into membrane phospholipids would be expected to alter these properties. The presence of the cis-double bond at the C9 position, characteristic of oleic acid, introduces a kink in the acyl chain, which increases membrane fluidity by disrupting the tight packing of adjacent phospholipid molecules. youtube.com The additional hydroxyl group at the C16 position, near the terminal end of the acyl chain, introduces a polar group into the hydrophobic core of the membrane. This could lead to altered interactions with neighboring lipids and membrane proteins, potentially enhancing membrane fluidity.

Modulatory Effects on Cellular Lipid Metabolism Pathways

Influence on Triacylglycerol Accumulation and Storage

The presence of hydroxylated fatty acids (HFAs) has a significant impact on triacylglycerol (TAG) metabolism and storage, particularly demonstrated in plant systems. nih.govnih.gov Plants engineered to produce HFAs often face challenges in incorporating these unusual fatty acids into TAGs, leading to low oil content. nih.gov However, the expression of specific acyltransferases from plants like castor (Ricinus communis), which naturally produces ricinoleic acid (an 18-carbon HFA), can dramatically increase the accumulation of tri-HFA TAGs. nih.gov This indicates that specialized enzymatic machinery is required for the efficient esterification of HFAs to the glycerol backbone. nih.govnih.gov The efficient incorporation of these HFAs can lead to a significant increase in total TAG synthesis and accumulation. nih.gov

In animal cells, the accumulation of intracellular TAG is linked to the balance between fatty acid supply, synthesis, and oxidation. nih.gov An increased supply of fatty acids is a primary driver of TAG accumulation. nih.gov Therefore, the introduction of this compound or its constituent 16-hydroxy-oleic acid could directly contribute to the cellular fatty acid pool, leading to increased TAG synthesis and storage, provided the cellular machinery can efficiently utilize this hydroxylated substrate.

Impact on Fatty Acid Pools and Remodeling

Cellular lipid composition is not static; it is maintained through a dynamic process of synthesis, degradation, and remodeling. nih.gov TAG remodeling, a cycle of partial degradation and resynthesis, allows for the modification of the fatty acid composition of stored lipids after their initial synthesis. nih.govnih.gov This process is crucial in plants that produce unusual fatty acids like HFAs, enabling them to incorporate these compounds into TAGs without disrupting membrane lipid synthesis. nih.gov Studies in Physaria fendleri have identified a unique TAG lipase that preferentially cleaves common fatty acids from TAGs, facilitating the subsequent incorporation of HFAs by diacylglycerol acyltransferases (DGATs). nih.gov

Intracellular Signaling Roles (e.g., as a precursor to signaling lipids or involvement in cellular stress responses in in vitro models)

Beyond their structural and metabolic roles, lipids and their derivatives are critical signaling molecules. amazonaws.com Diacylglycerol (DAG), an intermediate in TAG metabolism, is a well-known second messenger that activates protein kinase C. amazonaws.com While TAGs themselves are not typically considered signaling molecules, their hydrolysis can release fatty acids that serve as precursors for a wide array of signaling lipids. unibo.it For example, various hydroxylated fatty acids derived from polyunsaturated fatty acids are known to have potent anti-inflammatory and pro-resolving activities. unibo.it Although the specific signaling roles of 16-hydroxy-oleic acid are not well defined, its structure as a hydroxylated fatty acid suggests it could potentially be a substrate for enzymes that generate novel signaling molecules.

Effects on Oxidative Stress in Endothelial Cells (based on related triolein research)

Research on the non-hydroxylated counterpart, triolein, provides significant insight into the potential effects of this compound on cellular stress. The uptake of oxidized low-density lipoprotein (ox-LDL) by endothelial cells is a key event in the development of atherosclerosis and induces significant oxidative stress and inflammation. nih.govnih.gov Studies have shown that triolein can protect endothelial cells from these damaging effects. nih.govebi.ac.uk

In human umbilical vein endothelial cells (HUVECs) exposed to ox-LDL, treatment with triolein significantly increased cell viability to approximately 90%, compared to a viability of around 55% with the saturated triglyceride tristearin. nih.govebi.ac.uk Furthermore, triolein reduced ox-LDL-induced apoptosis from 23% to 16%. nih.govebi.ac.uk This protective effect is associated with a potent antioxidant response and the suppression of inflammatory markers. nih.gov Triolein treatment was found to inhibit the expression of the adhesion molecules ICAM-1 and E-selectin, which are involved in the inflammatory response. nih.govebi.ac.uk These findings suggest that triolein possesses significant anti-inflammatory and antioxidant properties mediated through the antioxidant defense system. nih.gov

Given that this compound shares the same oleic acid backbone, it is plausible that it could exert similar or even enhanced protective effects. The presence of the hydroxyl group could potentially augment its antioxidant capacity.

Table 2: Effects of Triolein on Oxidative Stress and Apoptosis in Endothelial Cells Data extracted from studies on oxidized LDL-treated endothelial cells. nih.govebi.ac.uk

ParameterControl (ox-LDL only)ox-LDL + TrioleinEffect of Triolein
Cell ViabilityBaseline~90%Increased
Apoptosis~23%~16%Decreased
ICAM-1 mRNA ExpressionUpregulatedInhibitedAnti-inflammatory
E-selectin mRNA ExpressionUpregulatedInhibitedAnti-inflammatory

Roles in Non-Mammalian Organisms or Specific Cell Types (e.g., plant metabolite, C. elegans metabolite)

While direct research identifying this compound in non-mammalian organisms is limited, the metabolic pathways for its constituent parts, particularly hydroxylated fatty acids, are well-established in plants. Furthermore, related lipid molecules are known metabolites in the nematode Caenorhabditis elegans, providing a basis for understanding potential roles.

In plants, the focus lies on the biosynthesis of cutin, a major lipid polyester (B1180765) forming the cuticle that protects aerial organs. pnas.orgnih.gov This process involves the synthesis of oxygenated fatty acids, including ω-hydroxy acids, and their subsequent esterification to glycerol. researchgate.net The building blocks of this compound are therefore present within plant metabolic systems. Specifically, enzymes like cytochrome P450-dependent fatty acid hydroxylases are capable of producing 16-hydroxyoleic acid from oleic acid. google.comgoogle.com These hydroxylated fatty acids are then incorporated into monoacylglycerols and subsequently polymerized to form cutin. oup.com While typically part of a larger polymer, the existence of these biosynthetic pathways suggests the potential for the formation of individual triglyceride molecules like this compound. Additionally, some plant species are known to produce triacylglycerol estolides, which are complex triglycerides containing hydroxylated fatty acids, indicating the capacity for assembling such molecules in seed oils. nih.gov

In the nematode Caenorhabditis elegans, while this compound itself has not been documented as a metabolite, the organism is known to metabolize glycerol and various fatty acids, including oleic acid. nih.govebi.ac.ukebi.ac.uknih.gov C. elegans produces a diverse library of small-molecule signals called ascarosides, which are derived from the linkage of fatty-acid-like side chains to a sugar molecule. ebi.ac.uk Research has also shown that certain hydroxylated fatty acids, such as 12-hydroxyoleic acid, exhibit significant nematicidal activity against C. elegans. psu.edumdpi.com This indicates that the organism possesses pathways to interact with and be affected by hydroxylated fatty acids, which are the key components of this compound.

Detailed Research Findings

The following tables summarize key research findings related to the components and analogous compounds of this compound in plants and C. elegans.

Table 1: Research on Hydroxylated Fatty Acid Metabolism in Plants

Finding Organism/System Significance Citation(s)
Cutin Biosynthesis Arabidopsis thaliana Identification of acyltransferases (GPAT4, GPAT8) essential for incorporating C16 and C18 fatty acid monomers into the cutin polymer. Overexpression increased cutin content by 80%. pnas.org
ω-Hydroxylation of Fatty Acids Rice (Oryza sativa) The enzyme CYP704B2, a cytochrome P450 member, was shown to catalyze the ω-hydroxylation of C16 and C18 fatty acids, including oleic acid, a crucial step for producing cutin monomers. nih.gov
Formation of Hydroxyoleic Acids Wheat (Triticum aestivum) Microsomal fractions incubated with oleic acid produced 16-hydroxyoleic, 17-hydroxyoleic, and 18-hydroxyoleic acids, demonstrating the enzymatic capability for hydroxylation at various positions near the terminus. google.comgoogle.com

| Triacylglycerol Estolide Production | Mallotus philippensis, Trewia nudiflora | These plants produce seed oils rich in triacylglycerol estolides, complex lipids where hydroxyl fatty acids are esterified to other fatty acids on the glycerol backbone, showing a capacity to assemble complex hydroxylated triglycerides. | nih.gov |

Table 2: Research on Related Lipid Metabolism in C. elegans

Finding Organism Significance Citation(s)
Metabolite Identification Caenorhabditis elegans Triolein, a triglyceride of oleic acid, is a known metabolite, indicating the presence of pathways for synthesizing and breaking down triglycerides. nih.govebi.ac.ukebi.ac.uk
Nematicidal Activity of Hydroxy Fatty Acids Caenorhabditis elegans Methyl esters of hydroxyoleic acid were found to be lethal to C. elegans, suggesting specific biological interactions with hydroxylated fatty acids. psu.edumdpi.com
Ascaroside Biosynthesis Caenorhabditis elegans Produces ascarosides by linking fatty-acid-like chains to a sugar, demonstrating a modular system for creating diverse small-molecule signals from lipid precursors. ebi.ac.uk

| Glycerol Metabolism | Caenorhabditis elegans | Possesses enzymes like glycerol-3-phosphate dehydrogenase, which are central to glycerol metabolism and its integration with triglyceride synthesis and breakdown. | nih.govuniprot.org |

Exploration of Derivatives, Analogues, and Structured Lipids Containing 16 Hydroxyoleoyl Moieties

Synthesis and Characterization of Monoglycerol and Diglycerol (B53887) Derivatives of 16-Hydroxyoleic Acid

Mono- and diglycerides are partial glycerides that find widespread use as emulsifiers and surfactants. wikipedia.orgresearchgate.net The synthesis of monoglycerol and diglycerol derivatives of 16-hydroxyoleic acid can be achieved through glycerolysis, a reaction between triglycerides and glycerol (B35011). wikipedia.org Enzymatic approaches, utilizing lipases, are particularly advantageous for this process as they can be conducted in solvent-free systems and offer control over the reaction. researchgate.netnih.gov

Several lipases, including those from Thermomyces lanuginosus, Candida antarctica B, Candida rugosa, Aspergillus niger, and Rhizomucor miehei, have been screened for their efficacy in producing monoglycerides (B3428702) (MG) and diglycerides (DG) from vegetable oils. nih.gov For instance, studies on the glycerolysis of soybean oil have yielded DG and MG production in the ranges of 45-48% and 28-30% (w/w), respectively. nih.gov The use of immobilized lipases is often preferred as it minimizes the production of free fatty acids (FFA) to around 5%. In contrast, free lipases, especially in the presence of additional water, can lead to a significant increase in FFA due to competing hydrolysis reactions. nih.gov

The characterization of these derivatives involves determining their chemical and physical properties. Key parameters include acid value, which indicates the amount of free fatty acids, and viscosity. These properties are crucial for evaluating their potential performance in various applications.

Incorporation of 16-Hydroxyoleoyl Groups into Complex Lipids (e.g., phospholipids (B1166683), sphingolipids)

The incorporation of unique fatty acids like 16-hydroxyoleic acid into more complex lipids such as phospholipids and sphingolipids can alter their biological functions and physical properties.

Phospholipids: Phosphatidylcholines (PC) are major components of cell membranes and exist as various positional isomers, with fatty acyl groups at the sn-1 or sn-2 positions of the glycerol backbone. nih.gov The specific positioning of fatty acids influences membrane properties and cellular signaling. Advanced analytical techniques like reversed-phase liquid chromatography-electrospray ionization tandem mass spectrometry (RPLC-ESIMS/MS) allow for the separation and identification of these positional isomers. nih.gov While specific studies on the incorporation of 16-hydroxyoleoyl groups into phospholipids are not extensively detailed in the provided results, the methodologies for characterizing such complex lipids are well-established. nih.govnih.gov

Sphingolipids: Sphingolipids are a class of lipids characterized by a sphingoid base backbone. mdpi.com Their biosynthesis begins with the condensation of L-serine and a fatty acyl-CoA, most commonly palmitoyl-CoA (C16-CoA). mdpi.com The fatty acid composition of sphingolipids is diverse and critical to their function, particularly in forming lipid microdomains or rafts within cell membranes. skinident.world The introduction of a hydroxy fatty acid like 16-hydroxyoleic acid could significantly impact these structures and their associated signaling pathways. While the direct incorporation of 16-hydroxyoleoyl groups into sphingolipids is not explicitly detailed, the metabolic pathways for sphingolipid synthesis and the importance of fatty acid composition are well-understood, providing a framework for such investigations. mdpi.comskinident.worldnih.gov For instance, shifts in sphingolipid acyl chain length from C24 to C16 have been shown to increase susceptibility to apoptosis, highlighting the functional importance of the fatty acid moiety. nih.gov

Structure-Function Relationship Studies of Analogues and Positional Isomers

Studies on analogues, such as 2-hydroxyoleic acid, have demonstrated that the position of the hydroxyl group significantly influences the molecule's effect on membrane structure and function. tandfonline.comnih.gov For example, 2-hydroxyoleic acid has been shown to modulate the structure of model membranes and interact with signaling proteins. tandfonline.comgoogle.comnih.gov It alters the thermotropic behavior of phospholipids like 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE), promoting the formation of hexagonal phases (HII), which are important for various cellular processes. nih.gov

The concept of positional isomerism is crucial in lipid science. youtube.com In triacylglycerols, the specific placement of a fatty acid at the sn-1, sn-2, or sn-3 position of the glycerol backbone affects its metabolic fate and physical properties. researchgate.net Similarly, in phospholipids, the distribution of fatty acids between the sn-1 and sn-2 positions is not random and has significant biological implications. nih.gov For instance, the relative amounts of positional isomers of phosphatidylcholine have been found to differ across various tissues, suggesting distinct roles for these isomers. nih.gov Understanding these structure-function relationships is essential for designing lipids with specific functionalities.

Development of Structured Triacylglycerols with Defined Acyl Positions

Structured triacylglycerols (STAGs) are lipids that have been modified to have a specific fatty acid composition and positional distribution on the glycerol backbone. researchgate.netlu.se This tailored structure allows for the creation of fats with desired physical, chemical, and nutritional properties. researchgate.net

The primary method for producing STAGs is through enzymatic reactions, particularly lipase-catalyzed interesterification, acidolysis, or alcoholysis. researchgate.netnih.govftb.com.hr Lipases with sn-1,3-regioselectivity are especially valuable as they can specifically modify the fatty acids at the outer positions of the glycerol molecule, leaving the sn-2 position intact. researchgate.netnih.govftb.com.hr This is particularly important for producing human milk fat substitutes, where palmitic acid is predominantly at the sn-2 position. openagrar.denih.gov

The synthesis of STAGs containing 16-hydroxyoleic acid would involve reacting a suitable triacylglycerol with 16-hydroxyoleic acid or its ester in the presence of a specific lipase (B570770). The reaction conditions, such as temperature, substrate molar ratio, and water content, would need to be optimized to achieve the desired incorporation and yield. nih.gov For example, in the synthesis of other structured lipids, increasing the reaction temperature from 40 to 70 °C has been shown to increase the incorporation of the target fatty acid by approximately 20%. nih.gov

Enzymes Used in Structured Triacylglycerol Synthesis

Enzyme (Lipase)Source OrganismSpecificityCommonly Used Reaction
Lipozyme RM IMRhizomucor mieheisn-1,3Acidolysis, Interesterification nih.govnih.gov
Lipozyme TL IMThermomyces lanuginosasn-1,3Interesterification, Acidolysis ftb.com.hrnih.gov
Novozym 435Candida antarctica lipase BNon-specificEsterification, Transesterification nih.govnih.gov
Lipase from Aspergillus nigerAspergillus nigerVariesAcidolysis nih.govresearchgate.net
Lipase from Rhizopus javanicusRhizopus javanicusVariesAcidolysis nih.govresearchgate.net

Exploration in Non-Food/Non-Medical Industrial Research (e.g., as bio-lubricants, emulsifiers, or plasticizers in materials science, inspired by related triolein (B1671897) uses)

The presence of a hydroxyl group in 16-hydroxyoleic acid imparts unique properties that make its derivatives promising candidates for various industrial applications, drawing parallels with the uses of ricinoleic acid (12-hydroxyoleic acid) derived from castor oil. atamanchemicals.comresearchgate.net

Bio-lubricants: Hydroxy fatty acids are known to have higher viscosity and reactivity compared to their non-hydroxylated counterparts, making them valuable in lubricant formulations. researchgate.net Esters derived from hydroxy fatty acids can exhibit good lubricating properties, including high viscosity indices and low pour points. iastate.edu The hydroxyl group enhances the oxidative stability and lubricity of the oil. atamanchemicals.com Derivatives of 16-hydroxyoleic acid could potentially be developed into high-performance bio-lubricants. iastate.eduijesit.com

Emulsifiers: As discussed in section 8.1, mono- and diglycerides of fatty acids are effective emulsifiers. wikipedia.org The amphiphilic nature of these molecules, with both hydrophilic (hydroxyl and glycerol moieties) and hydrophobic (fatty acid chain) parts, allows them to stabilize oil-in-water or water-in-oil emulsions. Derivatives of 16-hydroxyoleic acid would be expected to exhibit similar emulsifying properties.

Plasticizers: Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers. Esters of hydroxy fatty acids, such as those derived from ricinoleic acid, are used as plasticizers. atamanchemicals.comgoogle.comresearchgate.net A patent describes the use of various hydroxy-oleic acids, including 16-hydroxy-oleic acid, in the formation of plasticizer blends for polyvinyl butyral. google.com These blends, containing both monoesters and multiesters of the hydroxy fatty acid, can improve the low-temperature properties of the polymer. google.com

Future Research Directions and Emerging Methodologies

Advanced Biocatalytic Systems for Tailored Synthesis

The precise and sustainable synthesis of Tri[(16-hydroxy)oleoyl]glycerol is a primary objective for enabling its further study and application. Biocatalysis, utilizing enzymes, presents a green alternative to traditional chemical synthesis, which often requires harsh conditions and can lead to undesirable byproducts. mdpi.com

Enzyme Engineering for Enhanced Specificity and Yield

The synthesis of this compound involves two key enzymatic steps: the hydroxylation of oleic acid to 16-hydroxyoleic acid and the subsequent esterification of these hydroxy fatty acids to a glycerol (B35011) backbone.

Future research will likely focus on engineering specific enzymes to optimize this process. Cytochrome P450 monooxygenases are known to catalyze the hydroxylation of fatty acids. nih.govnih.gov For instance, the CYP704B2 enzyme from rice has been shown to produce ω-hydroxylated C16 and C18 fatty acids, including 18-hydroxyoleic acid. nih.gov Engineering such enzymes could enhance their specificity towards the 16th carbon of oleic acid, thereby increasing the yield of the desired precursor.

Similarly, lipases are crucial for the esterification of fatty acids to glycerol. mdpi.comresearchgate.net While lipases like those from Candida antarctica (CAL-B) are widely used for synthesizing structured triacylglycerols, their efficiency and selectivity can be improved through protein engineering. nih.govresearchgate.net Directed evolution and rational design are powerful tools to create lipase (B570770) variants with higher activity towards 16-hydroxyoleic acid and improved regioselectivity for assembling the final this compound molecule. nih.gov

Table 1: Potential Enzyme Classes for this compound Synthesis

Enzymatic Step Enzyme Class Function Potential Research Focus
HydroxylationCytochrome P450 MonooxygenasesIntroduces a hydroxyl group onto the fatty acid chain.Engineering for regioselectivity at the C-16 position of oleic acid.
EsterificationLipasesCatalyzes the ester bond formation between hydroxyoleic acid and glycerol.Enhancing substrate specificity for 16-hydroxyoleic acid and controlling the esterification pattern on the glycerol backbone.
HydrationOleate HydratasesAdds water across the double bond of oleic acid to form hydroxy fatty acids.Modifying for specific production of 16-hydroxyoleic acid. snu.ac.kr

Continuous Flow and Reactor Design for Scalable Production

For the industrial viability of this compound, scalable production methods are essential. Continuous flow biocatalysis offers several advantages over traditional batch processes, including improved efficiency, better process control, and easier product recovery. mdpi.com Future research will likely involve the development of immobilized enzyme reactors for both the hydroxylation and esterification steps. nih.gov Immobilizing enzymes on solid supports enhances their stability and allows for their reuse, reducing production costs. nih.gov

Comprehensive Lipidomics Approaches for Discovery and Quantification in Diverse Biological Systems

Understanding the potential natural occurrence and biological roles of this compound requires sensitive and specific analytical techniques. Modern lipidomics, which aims to comprehensively analyze the full complement of lipids in a biological system, provides the necessary tools. aocs.orgnih.gov

Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), are at the forefront of lipidomics. nih.govimrpress.com These methods can separate complex lipid mixtures and provide detailed structural information, enabling the identification and quantification of specific molecules like this compound even at low concentrations in biological samples. nih.govlipidmaps.orgrsc.org Future research will likely involve developing targeted lipidomics methods specifically for the detection of this compound and its metabolites in various tissues and biofluids.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the function of this compound, integrating lipidomics data with other 'omics' datasets (genomics, transcriptomics, proteomics) is crucial. nih.govnih.gov This multi-omics approach can reveal correlations between the presence of this lipid and the expression of specific genes or proteins, providing insights into its metabolic pathways and biological functions. researchgate.netarxiv.orgtum.de For example, an increase in this compound levels that correlates with the upregulation of certain enzymes could suggest their involvement in its synthesis or signaling pathways.

Elucidation of Specific Cellular Receptors or Binding Partners

The biological effects of many lipids are mediated through their interaction with specific cellular receptors or binding proteins. While no such partners have been identified for this compound, research on structurally related hydroxy fatty acids offers clues for future investigations.

For instance, 2-hydroxyoleic acid has been shown to interact with and modulate the properties of cell membranes, influencing the activity of membrane-bound proteins and signaling pathways. mdpi.comnih.govnih.govplos.orgebi.ac.uk It is plausible that this compound, due to its hydroxylated fatty acid chains, could also interact with cellular membranes and modulate the function of embedded proteins.

Future research should focus on identifying potential binding partners using techniques such as affinity chromatography, where a modified version of this compound is used to 'pull down' interacting proteins from cell extracts. Subsequent identification of these proteins by mass spectrometry could reveal novel receptors or transport proteins.

Investigation of its Role in Pathogen-Host Interactions (if applicable to non-human models)

Lipids play a critical role in the complex interplay between pathogens and their hosts. nih.govnih.gov Pathogens can manipulate host lipid metabolism to their advantage, while the host can utilize lipids as signaling molecules in its defense response. nih.govrug.nl

Given that some hydroxy fatty acids have been implicated in inflammatory and immune responses, it is conceivable that this compound could play a role in pathogen-host interactions. nih.gov For example, lipases secreted by bacteria can hydrolyze host triacylglycerols, and the resulting fatty acids can modulate the host's immune response. nih.gov

Future studies in non-human models could explore whether this compound or its constituent fatty acid, 16-hydroxyoleic acid, can influence the course of an infection. This could involve investigating its effect on the growth of pathogens or its ability to modulate the host's inflammatory response.

Development of Novel Research Tools and Probes (e.g., clickable analogues)

The study of this compound and other complex lipids within biological systems necessitates the development of sophisticated research tools for their tracking and visualization. A significant advancement in this area is the use of "clickable" lipid analogues. This approach involves the chemical synthesis of lipids that have been modified to include a small, bioorthogonal functional group, such as an azide (B81097) or a terminal alkyne. iris-biotech.deresearchgate.net These groups are chemically inert within biological systems but can be specifically and efficiently linked to a reporter molecule (like a fluorophore or an affinity tag) through a "click" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.deub.edu

The synthesis of clickable fatty acid analogues, such as those for palmitic and oleic acid, has been successfully demonstrated. snmjournals.org These modified fatty acids can then be utilized by cells and incorporated into more complex lipids, including triacylglycerols. Researchers have synthesized clickable triacylglycerols by incorporating fatty acids containing azide or alkyne groups. researchgate.net This allows for the subsequent attachment of probes to visualize the localization and metabolism of these lipids. For instance, fluorogenic triacylglycerols have been developed where two fatty acid chains are conjugated to a fluorescein (B123965) dye. In the intact molecule, the proximity of the dyes leads to self-quenching, but upon enzymatic cleavage, fluorescence is restored, providing a dynamic measure of lipid processing. nih.gov

This "clickable" strategy offers a powerful, non-radioactive method for studying the fate of this compound in various biological contexts. iris-biotech.de By synthesizing a clickable version of (16-hydroxy)oleic acid and incorporating it into a glycerol backbone, researchers could create a probe to investigate the metabolic pathways, storage, and protein interactions of this compound with high specificity and spatial resolution. The development of such probes is a key future direction for elucidating the precise biological roles of this unique triacylglycerol.

Computational Modeling and Molecular Dynamics Simulations for Understanding Lipid Interactions

Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools for investigating the behavior of lipids at the molecular level. These methods provide insights into the structure, dynamics, and interactions of triacylglycerols that are often difficult to obtain through experimental techniques alone. researchgate.netrsc.org

MD simulations can be performed at different levels of resolution, from all-atom models that account for every atom in the system to coarse-grained (CG) models that group atoms into larger beads. acs.org All-atom simulations offer high detail, while CG models allow for the simulation of larger systems over longer timescales, which is crucial for observing processes like lipid droplet formation. acs.orgplos.org

Numerous studies have employed MD simulations to understand the behavior of various triacylglycerols, such as triolein (B1671897), tripalmitin, and tristearin. researchgate.netwhiterose.ac.uk These simulations have been used to:

Determine the conformational preferences of triacylglycerol molecules, such as the "tuning fork" and "chair" conformations. plos.org

Investigate the packing and organization of triacylglycerols in the liquid state and at interfaces with water or air. rsc.org

Model the formation of triacylglycerol aggregates or "blisters" within phospholipid bilayers, a key step in the biogenesis of lipid droplets. plos.orgnih.govelifesciences.org

Develop and refine force fields (the parameters used to describe the interactions between atoms) for more accurate simulations of lipid systems. biophysics.orgrsc.org

Q & A

Basic: How can the positional distribution of hydroxy fatty acids in Tri[(16-hydroxy)oleoyl]glycerol be determined?

To analyze the positional distribution of hydroxy fatty acids, researchers can employ enzymatic hydrolysis using lipases with regiospecificity (e.g., pancreatic lipase for sn-1/sn-3 positions) followed by chromatographic separation (TLC or HPLC) of the resulting monoacylglycerols and free fatty acids. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can confirm esterification sites. For example, pancreatic lipase hydrolysis releases fatty acids from sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol intact . Competitive enzymatic assays with substrates like 1,2-dipalmitoyl-sn-3-oleoylglycerol (PPO) can further validate positional specificity .

Basic: What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred due to its sensitivity in detecting low-abundance triacylglycerols. Reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) can separate isomers based on acyl chain length and hydroxylation. Radiolabeled analogs (e.g., tri[¹⁴C]oleoyl glycerol) are useful for tracking metabolic turnover, as demonstrated in lipoprotein lipase activity assays . Internal standards, such as deuterated triacylglycerols, improve quantification accuracy in lipidomics workflows .

Advanced: How do the physical phase behaviors of this compound influence its biological interactions?

The compound’s phase behavior (e.g., crystalline vs. liquid states) affects membrane integration and receptor binding. Differential scanning calorimetry (DSC) can identify melting transitions, while synchrotron X-ray diffraction (XRD) reveals polymorphic forms (e.g., β or β′ crystals). For instance, molecular compounds formed by sn-1,2-dipalmitoyl-sn-3-oleoylglycerol (PPO) and sn-1,3-dipalmitoyl-sn-2-oleoylglycerol (POP) exhibit distinct monotectic phases, influencing lipid droplet stability and enzymatic accessibility . Phase-dependent solubility also modulates bioavailability in intestinal GPR119 activation studies .

Advanced: What methodological challenges arise in synthesizing this compound with high regioselectivity?

Chemical synthesis faces regioselectivity hurdles due to similar reactivity of glycerol hydroxyl groups. Enzymatic approaches using immobilized lipases (e.g., Candida antarctica lipase B) in non-aqueous media improve sn-2 specificity. Competition assays with acyl-CoA or acyl-ACP thioesters reveal that chloroplast acyltransferases favor oleoyl-ACP for sn-1 and palmitoyl-ACP for sn-2 positioning, suggesting enzyme engineering as a strategy . Purification challenges include separating regioisomers via silver-ion chromatography or chiral columns .

Advanced: How can conflicting data on the bioactivity of this compound in different cell models be resolved?

Discrepancies may arise from cell-specific receptor expression (e.g., GPR119 vs. CD36) or hydrolysis rates. Comparative studies using CRISPR-edited cell lines (e.g., GPR119-knockout intestinal L-cells) can isolate receptor-specific effects. Dose-response curves with 2-monoacylglycerol analogs (e.g., 2-oleoyl glycerol) and inhibitors (e.g., TPA for protein kinase C) help differentiate signaling pathways . Parallel assays in primary vs. immortalized cells control for metabolic differences .

Advanced: What experimental approaches are used to assess the oxidative stability of this compound under physiological conditions?

Accelerated oxidation studies with pro-oxidants (e.g., Fe²⁺/H₂O₂) simulate physiological stress. Hydroperoxide formation is quantified via iodometric titration or LC-MS detection of epoxy/hydroperoxy derivatives. Electron paramagnetic resonance (EPR) tracks radical intermediates. Competitive oxidation assays with α-tocopherol or BHT assess antioxidant efficacy. Structural analysis of oxidized products (e.g., regioisomeric hydroperoxy-TAGs) requires high-resolution MS/MS .

Advanced: How does the hydroxylation of oleoyl chains impact the micellar self-assembly of this compound?

Hydroxylation increases polarity, altering critical micellar concentration (CMC). Dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM) characterize micelle size and morphology. Comparative studies with non-hydroxylated analogs (e.g., triolein) reveal differences in bile salt interaction and intestinal absorption efficiency. Fluorescence polarization assays with lipid-binding proteins (e.g., FABP2) quantify solubilization capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.